2-Hydroxy-5-(trifluoromethoxy)phenylboronic acid molecular weight
2-Hydroxy-5-(trifluoromethoxy)phenylboronic acid molecular weight
An In-Depth Technical Guide to 2-Hydroxy-5-(trifluoromethoxy)phenylboronic acid: A Versatile Reagent in Modern Chemistry
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Hydroxy-5-(trifluoromethoxy)phenylboronic acid, a key building block for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis, and critical applications, with a focus on the causality behind experimental choices and protocols.
Introduction: The Strategic Importance of Substituted Phenylboronic Acids
Boronic acids are a class of organoboron compounds that have become indispensable in modern organic synthesis and medicinal chemistry.[1][2] Their general stability, ease of handling, and mild Lewis acidity make them crucial reagents, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.[3]
2-Hydroxy-5-(trifluoromethoxy)phenylboronic acid is a particularly valuable derivative. Its structure incorporates three key functional groups:
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A boronic acid moiety, which is the reactive center for cross-coupling reactions.
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A hydroxyl group (-OH) ortho to the boronic acid, which can influence the electronic properties and reactivity of the molecule and serve as a handle for further functionalization.[1]
-
A trifluoromethoxy group (-OCF3) para to the hydroxyl group, which is a lipophilic electron-withdrawing group known to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.[4][5]
This unique combination of functional groups makes it a highly sought-after building block for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science sectors.[4][6]
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective use in synthesis and experimentation.
| Property | Value | Source |
| Molecular Weight | 221.93 g/mol | [7][8] |
| Molecular Formula | C₇H₆BF₃O₃ | [4] |
| CAS Number | 1354819-26-3 | [8] |
| Appearance | Pale Beige to Light Brown Solid | [8] |
| Purity | Typically ≥96% | [7] |
| Storage Conditions | 4°C, under an inert atmosphere | [8] |
The trifluoromethoxy group significantly impacts the electronic properties and solubility of the molecule, enhancing its reactivity in various organic solvents.[4]
Synthesis of 2-Hydroxy-5-(trifluoromethoxy)phenylboronic acid
The synthesis of substituted phenylboronic acids often involves a multi-step process. A general and common approach for creating compounds like 2-Hydroxy-5-(trifluoromethoxy)phenylboronic acid starts from a correspondingly substituted bromophenol. The hydroxyl group is typically protected before proceeding with the borylation step.
A representative synthetic pathway is illustrated below. This process highlights the key transformations required to introduce the boronic acid functionality.
Caption: Generalized synthetic route for a substituted phenylboronic acid.
Key Applications in Research and Development
The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone of C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds.[3] 2-Hydroxy-5-(trifluoromethoxy)phenylboronic acid is an excellent coupling partner in these reactions, allowing for the introduction of the 2-hydroxy-5-(trifluoromethoxy)phenyl moiety into a wide range of organic molecules.
The general catalytic cycle for the Suzuki-Miyaura reaction is depicted below.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Validated Experimental Protocol for Suzuki-Miyaura Coupling
The following is a representative, self-validating protocol for the Suzuki-Miyaura coupling of an aryl halide with 2-Hydroxy-5-(trifluoromethoxy)phenylboronic acid. The success of the reaction is highly dependent on the choice of catalyst, ligand, base, and solvent.[9]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
2-Hydroxy-5-(trifluoromethoxy)phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water or toluene/water mixture)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, 2-Hydroxy-5-(trifluoromethoxy)phenylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Role in Drug Discovery and Medicinal Chemistry
The incorporation of fluorine-containing functional groups is a widely used strategy in modern drug design. The trifluoromethoxy group in 2-Hydroxy-5-(trifluoromethoxy)phenylboronic acid can confer several advantageous properties to a drug candidate, including:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic degradation.[5]
-
Increased Lipophilicity: This can improve membrane permeability and oral bioavailability.
-
Modulation of pKa: The electron-withdrawing nature of the group can alter the acidity or basicity of nearby functional groups, which can affect drug-target interactions.
The hydroxyl group provides a site for hydrogen bonding, which can be crucial for binding to biological targets.[1] This makes the title compound a valuable building block for synthesizing a wide range of biologically active molecules, including kinase inhibitors.[6]
Caption: Workflow illustrating the use as a building block in drug discovery.
Potential in Materials Science
Beyond its applications in the life sciences, 2-Hydroxy-5-(trifluoromethoxy)phenylboronic acid shows promise in materials science. Its ability to form stable complexes with diols and other Lewis bases can be exploited to create novel polymers and functional materials with tailored electronic and physical properties.[4]
Handling, Storage, and Safety
Handling:
-
Use in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
Storage:
-
Store in a tightly sealed container in a cool, dry place at 4°C.[8]
-
Keep under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Safety:
-
Boronic acids are generally considered to be of low toxicity; however, the specific toxicological properties of this compound have not been extensively studied.
-
Treat as a potentially hazardous substance and handle with care.
Conclusion
2-Hydroxy-5-(trifluoromethoxy)phenylboronic acid is a highly versatile and valuable reagent in modern chemical research and development. Its unique structural features make it an ideal building block for the synthesis of complex organic molecules through reactions such as the Suzuki-Miyaura coupling. Its utility in drug discovery is particularly noteworthy, where the trifluoromethoxy and hydroxyl groups can impart favorable properties to new therapeutic agents. As research in pharmaceuticals, agrochemicals, and materials science continues to advance, the demand for and applications of this important compound are expected to grow.
References
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(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules. [Link]
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Phenylboronic acid - Wikipedia. Wikipedia. [Link]
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Advancing Drug Discovery: The Role of Boronic Acids like 2-Hydroxyphenylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Suzuki Coupling with 2,3,5-Trifluorophenylboronic Acid: A Key for Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
5-Hydroxy-2-(trifluoromethoxy)phenylboronic acid - MySkinRecipes. MySkinRecipes. [Link]
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Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - MDPI. MDPI. [Link]
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Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran - SciSpace. SciSpace. [Link]
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Boron-Containing Pharmacophore | MIT Technology Licensing Office. MIT Technology Licensing Office. [Link]
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